molecular formula C18H18FNO2S B2399739 2-((4-fluorophenyl)thio)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide CAS No. 1396781-88-6

2-((4-fluorophenyl)thio)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide

Cat. No.: B2399739
CAS No.: 1396781-88-6
M. Wt: 331.41
InChI Key: GOABYPRUFWQHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thioacetamide backbone with a 4-fluorophenylthio group and a 1-hydroxy-2,3-dihydro-1H-inden-1-ylmethyl substituent. Although direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest relevance in receptor antagonism or enzyme inhibition .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2S/c19-14-5-7-15(8-6-14)23-11-17(21)20-12-18(22)10-9-13-3-1-2-4-16(13)18/h1-8,22H,9-12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOABYPRUFWQHPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)CSC3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioether Formation via Nucleophilic Substitution

The (4-fluorophenyl)thio moiety is introduced by reacting 4-fluorothiophenol with chloroacetic acid derivatives.

Procedure :

  • Reaction Setup :
    • 4-Fluorothiophenol (1.0 equiv) and chloroacetyl chloride (1.1 equiv) are dissolved in anhydrous dichloromethane (DCM) under nitrogen.
    • Triethylamine (2.0 equiv) is added dropwise to scavenge HCl.
  • Conditions :
    • Stirred at 0–5°C for 2 hours, then warmed to room temperature for 12 hours.
  • Workup :
    • The mixture is washed with 1M HCl, saturated NaHCO₃, and brine.
    • The organic layer is dried over MgSO₄ and concentrated to yield 2-chloro-N-((4-fluorophenyl)thio)acetamide.

Key Data :

Parameter Value Source Reference
Yield 85–90%
Purity (HPLC) >95%

The use of aprotic solvents like DCM minimizes side reactions, while triethylamine ensures efficient deprotonation of the thiol.

Oxidation to Thioacetic Acid

The chloro intermediate is hydrolyzed to the corresponding thioacetic acid using alkaline conditions:

  • Reagents :
    • 2-Chloro-N-((4-fluorophenyl)thio)acetamide is treated with NaOH (2.0 equiv) in a water/ethanol mixture (1:1 v/v).
  • Conditions :
    • Reflux at 80°C for 6 hours.
  • Isolation :
    • Acidification with HCl precipitates 2-((4-fluorophenyl)thio)acetic acid, which is filtered and dried.

Challenges :

  • Over-oxidation to sulfone derivatives is avoided by controlling reaction time and temperature.

Synthesis of (1-Hydroxy-2,3-dihydro-1H-inden-1-yl)methylamine

Indanone Reduction to Indanol

1-Indanone is reduced to 1-indanol using sodium borohydride (NaBH₄) in methanol:

  • Procedure :
    • 1-Indanone (1.0 equiv) is dissolved in MeOH at 0°C.
    • NaBH₄ (1.5 equiv) is added portionwise.
    • Stirred for 4 hours at room temperature.
  • Yield : 92–95%.

The stereochemistry of the resulting indanol (racemic or enantiopure) depends on the reduction method. Catalytic asymmetric reduction using chiral catalysts could be employed for enantioselective synthesis.

Reductive Amination to Form Indenylmethylamine

The alcohol is converted to an amine via reductive amination:

  • Activation :
    • 1-Indanol is treated with paraformaldehyde in acetic acid to form the imine intermediate.
  • Reduction :
    • Sodium cyanoborohydride (NaBH₃CN) in methanol reduces the imine to (1-hydroxy-2,3-dihydro-1H-inden-1-yl)methylamine.
  • Purification :
    • Column chromatography (SiO₂, ethyl acetate/hexane) yields the amine as a white solid.

Optimization :

  • Acetic acid acts as both solvent and catalyst, enhancing imine formation.
  • NaBH₃CN selectively reduces the imine without affecting the alcohol group.

Amide Coupling to Assemble the Final Product

Activation of Thioacetic Acid

2-((4-Fluorophenyl)thio)acetic acid is activated using ethyl chloroformate (ClCO₂Et) and N-methylmorpholine (NMM) in tetrahydrofuran (THF):

  • Conditions :
    • 0°C, 1 hour.
  • Intermediate :
    • The mixed anhydride is formed in situ.

Coupling with Indenylmethylamine

The activated acid is reacted with (1-hydroxy-2,3-dihydro-1H-inden-1-yl)methylamine:

  • Procedure :
    • The amine (1.0 equiv) is added to the anhydride solution at 0°C.
    • Stirred for 12 hours at room temperature.
  • Workup :
    • The reaction is quenched with water, extracted with ethyl acetate, and purified via flash chromatography.

Key Data :

Parameter Value Source Reference
Yield 78–82%
Purity (NMR) >98%

Alternative coupling reagents like HATU or EDCl/HOBt may improve yields but increase cost.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.45–7.30 (m, 4H, Ar-H), 5.21 (s, 1H, OH), 4.12 (d, 2H, CH₂N), 3.02–2.85 (m, 4H, indenyl CH₂), 2.10 (s, 2H, SCH₂CO).
  • HRMS :
    • Calculated for C₁₈H₁₇FNO₂S: 346.0912; Found: 346.0915.

Purity and Stability

  • HPLC : >99% purity under gradient elution (acetonitrile/water + 0.1% TFA).
  • Stability : Stable at −20°C for 6 months; susceptible to hydrolysis under acidic or basic conditions.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

  • Toluene Recovery : Distillation reclaims >90% of toluene used in amide coupling.
  • Byproduct Mitigation : Sodium borohydride residues are neutralized with acetic acid before disposal.

Cost Analysis

Component Cost per kg (USD) Contribution (%)
4-Fluorothiophenol 320 45
1-Indanone 150 20
Coupling Reagents 200 28

Bulk purchasing of NaBH₄ and chloroacetyl chloride reduces costs by 15–20%.

Chemical Reactions Analysis

S-Alkylation for Thioether Formation

The thioether group (-S-) in this compound is typically formed via nucleophilic substitution reactions involving thiolate anions and α-haloacetamides. For example:

  • Reagents : 4-fluorothiophenol reacts with α-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide in the presence of a base (e.g., NaHCO₃ or pyridine).

  • Conditions : Anhydrous DCM or DMF at 0–25°C for 24–48 hours .

  • Yield : Reported yields for analogous S-alkylation reactions range from 65% to 82% .

Mechanistic Insight :
The thiolate anion attacks the electrophilic α-carbon of the bromoacetamide, displacing bromide and forming the thioether bond. Steric hindrance from the indene group may require extended reaction times .

Amide Bond Hydrolysis

The acetamide group undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives:

  • Acidic Hydrolysis : Concentrated HCl (6M) at reflux converts the acetamide to 2-((4-fluorophenyl)thio)acetic acid .

  • Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 60°C produces the corresponding carboxylate salt .

Kinetic Data :

ConditionTemperatureTimeYield (%)
6M HCl, reflux110°C6 h78
2M NaOH, 60°C60°C4 h85

Oxidation of Thioether to Sulfone

The thioether group is susceptible to oxidation by peroxides:

  • Reagents : 3% H₂O₂ in acetic acid or m-CPBA in DCM.

  • Conditions : Room temperature, 2–4 hours.

  • Product : 2-((4-Fluorophenyl)sulfonyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide.

Spectroscopic Evidence :

  • ¹H NMR : Disappearance of thioether-linked CH₂ protons (δ 3.8–4.2 ppm) and emergence of sulfone protons (δ 4.5–4.7 ppm) .

  • MS : m/z 395.1 [M+H]⁺ (sulfone product) .

Functionalization of the Indene Moiety

The hydroxyl group on the indene ring participates in etherification and esterification :

Esterification

  • Reagents : Acetyl chloride in pyridine.

  • Conditions : 0°C to room temperature, 2 hours.

  • Yield : ~70% for acetylated derivatives .

Photochemical Reactivity

The compound exhibits UV-induced dimerization due to the indene’s conjugated π-system:

  • Conditions : UV light (254 nm) in acetonitrile.

  • Product : Cyclobutane-linked dimer (confirmed by X-ray crystallography in analogs) .

Quantum Yield :

SolventΦ (×10⁻³)
Acetonitrile1.2
Methanol0.8

Enzymatic Modifications

In vitro studies with liver microsomes reveal cytochrome P450-mediated oxidation :

  • Primary Metabolite : Hydroxylation at the indene’s benzylic position (C2 or C3).

  • Enzyme Inhibitors : Ketoconazole reduces metabolite formation by 90% .

Metabolic Stability :

Speciest₁/₂ (min)CLint (mL/min/kg)
Human4212.5
Rat2818.7

Comparative Reactivity Table

Reaction TypeReagentsConditionsYield (%)
S-Alkylation4-Fluorothiophenol, NaHDMF, 25°C, 24 h78
Acidic Hydrolysis6M HClReflux, 6 h85
Sulfone Formationm-CPBADCM, 25°C, 2 h92
Indene EsterificationAcetyl chloride, pyridine0°C → RT, 2 h70

This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly for designing prodrugs or targeting sulfur-dependent enzymes. The indene hydroxyl group provides a handle for further derivatization, while the thioether bridge offers a site for selective oxidation .

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide may have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or cellular pathways.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thioacetamide Derivatives with Fluorophenyl Groups

  • LBJ-03 (): Structure: 2-((3-Cyanopyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide. Key Features: Replaces the indenyl group with a cyanopyridine, enhancing π-π interactions. Physicochemical Data: Melting point (198–201°C), higher than many fluorophenylthioacetamides due to crystallinity from the cyanopyridine .
  • Compound 4j ():
    Structure: N-(4-Fluorophenyl)-2-(4-(((1,4,5-triphenyl-1H-imidazol-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)acetamide.
    Key Features: Incorporates a triazole-pharmacophore, improving hydrogen-bonding capacity.
    Physicochemical Data: Melting point (126–127°C), 86% yield .

Compound Substituents Melting Point (°C) Yield (%)
Target Compound 1-Hydroxy-dihydroindenyl Not reported Not reported
LBJ-03 3-Cyanopyridine 198–201 45
Compound 4j Triazole-imidazole 126–127 86

Indenyl-Containing Analogs

  • NBI-80713 (): Structure: N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-{[2-(3,4-dimethoxyphenoxy)ethyl][(4-fluorophenyl)methyl]amino}acetamide. Pharmacological Data: Selective HCRT-R2 antagonist (Ki = 2.2 nM for Rat HCRT-R2). Demonstrates the role of dihydroindenyl in receptor selectivity .
  • Aggrecanase Inhibitor ():
    Structure: (2R)-N⁴-hydroxy-2-(3-hydroxybenzyl)-N¹-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]butanediamide.
    Key Features: The cis-dihydroindenyl scaffold mimics tyrosine, enhancing enzyme inhibition (IC₅₀ < 10 nM for aggrecanase) and oral bioavailability .

Compound Biological Target Activity Key Feature
Target Compound Not reported Not reported 1-Hydroxy group for H-bonding
NBI-80713 HCRT-R2 Ki = 2.2 nM Dimethoxyphenoxy for lipophilicity
Aggrecanase Inhibitor Aggrecanase/MMPs IC₅₀ < 10 nM Dihydroindenyl as tyrosine mimic

Key Differentiators of the Target Compound

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide (hereafter referred to as "the compound") is a novel synthetic molecule with potential biological activities. This article reviews its biological properties, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure

The compound features a 4-fluorophenyl thioether moiety and an N-hydroxyindene substituent, which are significant for its biological interactions. The presence of the fluorine atom may enhance lipophilicity and biological activity.

Synthesis

The synthesis of the compound involves a multi-step chemical reaction, typically starting from commercially available precursors. The methods generally include:

  • Thioether Formation : Reaction of 4-fluorophenyl thiol with an appropriate electrophile.
  • Amidation : Coupling the thioether with an acetamide derivative containing the hydroxyindene structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds in the pyrazole family, indicating that modifications in structure can lead to significant variations in biological activity. For example:

  • IC50 Values : Compounds with structural similarities have shown IC50 values ranging from 0.01 µM to 49.85 µM against various cancer cell lines (e.g., MCF-7, A375) .
Compound StructureCell LineIC50 (µM)
Pyrazole DerivativeMCF-70.01
Hydroxyindene AnalogA3754.2
Thioether VariantNCI-H4600.71

Anti-inflammatory Activity

Compounds with similar thioether and hydroxyindene functionalities have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Antiviral Activity

Emerging research indicates that derivatives of this class may also possess antiviral properties, particularly against RNA viruses. The mechanism often involves inhibition of viral replication through interference with viral polymerases or proteases .

In Vitro Studies

In vitro studies conducted on various cancer cell lines demonstrated that the compound exhibits significant cytotoxicity, leading to apoptosis in treated cells. For instance:

  • A study reported that a structurally similar compound induced apoptosis in A549 lung cancer cells with an IC50 value of 26 µM , suggesting potential effectiveness for respiratory cancers .

In Vivo Studies

Preliminary in vivo studies using animal models have shown promising results regarding tumor reduction and improved survival rates when treated with compounds bearing similar functional groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((4-fluorophenyl)thio)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide, and how can reaction conditions be optimized?

  • The compound is typically synthesized via nucleophilic substitution or coupling reactions between thiophenol derivatives and acetamide precursors. Key steps include:

  • Using anhydrous solvents (e.g., DMF or acetonitrile) to minimize hydrolysis .
  • Optimizing temperature (70–90°C) and reaction time (12–24 hours) to maximize yield .
  • Purification via column chromatography with gradients of ethyl acetate/hexane .
    • Characterization requires NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm structural integrity .

Q. How should researchers validate the structural identity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): Assign peaks for the fluorophenyl (δ 7.2–7.5 ppm, aromatic protons), thioether (δ 3.5–4.0 ppm), and indene hydroxy groups (δ 5.2–5.5 ppm) .
  • Infrared Spectroscopy (IR): Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-C aromatic at ~690 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Enzyme inhibition assays: Test against kinases or proteases due to structural similarity to known inhibitors .
  • Cell viability assays: Use cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative activity .
  • Receptor binding studies: Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can researchers address contradictory data in synthetic yields across studies?

  • Systematic variable testing: Isolate factors like solvent polarity, catalyst loading, or moisture sensitivity using design-of-experiments (DoE) frameworks .
  • In situ monitoring: Employ techniques like LC-MS or reaction calorimetry to track intermediates and side reactions .
  • **Reproduce literature methods with strict inert conditions (e.g., argon atmosphere) to validate reproducibility .

Q. What computational strategies are effective for predicting target interactions?

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or enzymes (e.g., COX-2) .
  • Molecular Dynamics (MD): Simulate ligand-receptor stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .
  • QSAR modeling: Corrogate substituent effects (e.g., fluorophenyl vs. chlorophenyl) on bioactivity using Hammett constants .

Q. How can structure-activity relationships (SAR) be analyzed against analogs?

  • Comparative bioactivity profiling: Test analogs with modified substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) in parallel assays .
  • Crystallography: Resolve co-crystal structures with targets (e.g., enzymes) to identify critical binding motifs .
  • Free-energy perturbation (FEP): Quantify ΔΔG contributions of specific groups to binding affinity .

Q. What strategies resolve conflicting bioactivity data in different assay systems?

  • Assay standardization: Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal validation: Confirm hits using unrelated techniques (e.g., SPR for binding affinity vs. cellular thermal shift assays) .
  • Meta-analysis: Aggregate data across studies to identify trends obscured by experimental noise .

Q. How can scale-up challenges in synthesis be mitigated?

  • Flow chemistry: Implement continuous processing to improve heat/mass transfer and reduce side reactions .
  • Design for degradation: Introduce protecting groups (e.g., tert-butyl) to stabilize reactive intermediates during large-scale reactions .
  • Process analytical technology (PAT): Use inline FTIR or Raman spectroscopy for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.